molecular formula C12H11NO3S B1583923 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-14-2

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1583923
CAS No.: 23353-14-2
M. Wt: 249.29 g/mol
InChI Key: HWRQFRXTBPYUEK-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has a methoxyphenyl group attached to the thiazole ring, which can significantly influence its chemical and biological properties.

Biochemical Analysis

Biochemical Properties

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the thiazole ring to the active sites of enzymes, thereby modulating their activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The thiazole ring is particularly important for binding interactions, while the methoxyphenyl group can enhance the compound’s affinity for its targets. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the thiazole ring can facilitate binding to transport proteins .

Subcellular Localization

The subcellular localization of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methoxyphenylacetic acid with thioamides or thiourea under specific conditions. One common method includes the use of α-bromo-4-methoxyphenyl acetic acid ethyl ester as a starting material, which reacts with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which together contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-4-2-8(3-5-10)12-13-9(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRQFRXTBPYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353320
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23353-14-2
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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